Cas no 1806543-89-4 (Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate)

Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate
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- インチ: 1S/C12H12BrClO3/c1-7(15)11(14)10-5-8(12(16)17-2)3-4-9(10)6-13/h3-5,11H,6H2,1-2H3
- InChIKey: HJXMKMBFGIKOAZ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(C(=O)OC)=CC=1C(C(C)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 296
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 2.7
Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014026-1g |
Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate |
1806543-89-4 | 97% | 1g |
1,475.10 USD | 2021-06-21 | |
Alichem | A015014026-250mg |
Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate |
1806543-89-4 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
Alichem | A015014026-500mg |
Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate |
1806543-89-4 | 97% | 500mg |
782.40 USD | 2021-06-21 |
Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
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Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoateに関する追加情報
Recent Advances in the Application of Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate (CAS: 1806543-89-4) in Chemical Biology and Pharmaceutical Research
Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate (CAS: 1806543-89-4) is a versatile chemical intermediate that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its reactive bromomethyl and chloro-oxopropyl functional groups, serves as a critical building block in the synthesis of complex molecules with potential therapeutic applications. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate as a key intermediate to introduce critical pharmacophores, resulting in compounds with improved selectivity and potency against BTK. The study highlighted the compound's reactivity in nucleophilic substitution reactions, enabling efficient diversification of the molecular scaffold.
In the field of targeted protein degradation, a recent Nature Chemical Biology publication (2024) reported the use of this compound in the development of heterobifunctional degraders. The bromomethyl group was employed for linker attachment to E3 ligase ligands, while the chloro-oxopropyl moiety allowed for subsequent conjugation to target protein binders. This dual functionality makes the compound particularly valuable in PROTAC design, where molecular geometry and linker length are crucial for degradation efficiency.
Structural activity relationship (SAR) studies have revealed that modifications at the 4-position of the benzoate ring significantly influence the biological activity of derived compounds. Researchers at several pharmaceutical companies have incorporated this knowledge into their drug discovery pipelines, with particular focus on inflammation and oncology targets. The compound's ability to serve as a molecular "handle" for further functionalization has made it a popular choice for combinatorial chemistry approaches.
From a synthetic chemistry perspective, recent advances in the preparation of Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate have improved both yield and purity. A 2024 Organic Process Research & Development paper detailed an optimized three-step synthesis from commercially available starting materials, achieving >90% overall yield while minimizing the formation of byproducts. This development is particularly significant for scale-up purposes in industrial applications.
Looking forward, the unique chemical properties of Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate position it as a valuable tool in emerging areas such as covalent drug discovery and bioorthogonal chemistry. Its dual electrophilic centers offer opportunities for sequential functionalization, making it an attractive scaffold for the development of next-generation therapeutics. Ongoing research continues to explore its potential in addressing challenging drug targets, particularly in the areas of protein-protein interactions and undruggable targets.
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